molecular formula C13H13BrN2O2 B2746359 Ethyl 1-(3-bromophenyl)-3-methyl-1h-pyrazole-5-carboxylate CAS No. 209958-55-4

Ethyl 1-(3-bromophenyl)-3-methyl-1h-pyrazole-5-carboxylate

Cat. No.: B2746359
CAS No.: 209958-55-4
M. Wt: 309.163
InChI Key: NDBUCFLWLTZNDG-UHFFFAOYSA-N
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Description

Ethyl 1-(3-bromophenyl)-3-methyl-1h-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromophenyl group attached to the pyrazole ring, which is further substituted with an ethyl ester and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-bromophenyl)-3-methyl-1h-pyrazole-5-carboxylate typically involves the reaction of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-bromophenyl)-3-methyl-1h-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

Ethyl 1-(3-bromophenyl)-3-methyl-1h-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(3-bromophenyl)-3-methyl-1h-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-bromophenyl)-3-methyl-1h-pyrazole-5-carboxylate
  • Ethyl 1-(2-bromophenyl)-3-methyl-1h-pyrazole-5-carboxylate
  • Ethyl 1-(3-chlorophenyl)-3-methyl-1h-pyrazole-5-carboxylate

Uniqueness

Ethyl 1-(3-bromophenyl)-3-methyl-1h-pyrazole-5-carboxylate is unique due to the position of the bromine atom on the phenyl ring, which can significantly influence its reactivity and biological activity compared to its isomers and analogs .

Properties

IUPAC Name

ethyl 2-(3-bromophenyl)-5-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-7-9(2)15-16(12)11-6-4-5-10(14)8-11/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBUCFLWLTZNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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